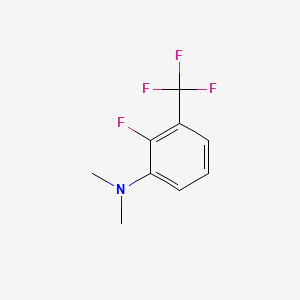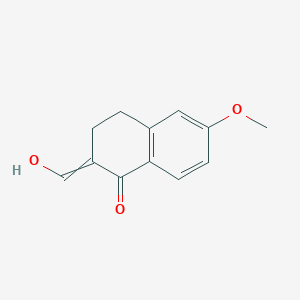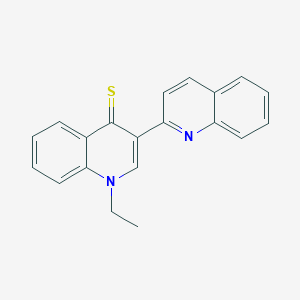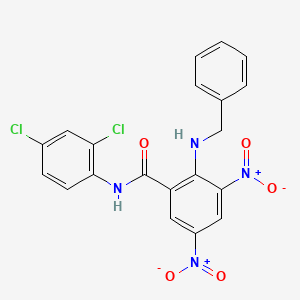
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide is a complex organic compound characterized by the presence of multiple functional groups, including nitro, chloro, and amide groups
Preparation Methods
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a chlorinated aromatic compound followed by amide formation through the reaction with a methylamine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with stringent control over reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide can be compared with other similar compounds, such as:
N-(2-chloro-4-nitrophenyl)-2-(ethylamino)-5-nitrobenzamide: This compound has an ethyl group instead of a methyl group, which may result in different chemical and biological properties.
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-4-nitrobenzamide: The position of the nitro group is different, which can affect the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11ClN4O5 |
|---|---|
Molecular Weight |
350.71 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN4O5/c1-16-12-4-2-8(18(21)22)6-10(12)14(20)17-13-5-3-9(19(23)24)7-11(13)15/h2-7,16H,1H3,(H,17,20) |
InChI Key |
BMERKNUVOCVMFD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{8,9,11-Trimethyl-5,13-dioxo-12H-naphtho[2,3-A]carbazol-6-YL}benzamide](/img/structure/B12466505.png)

![N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide](/img/structure/B12466526.png)


![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)


![2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12466568.png)


![1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol](/img/structure/B12466590.png)
![1-[4-(Decyloxy)phenyl]-3-(2-ethylphenyl)urea](/img/structure/B12466598.png)

